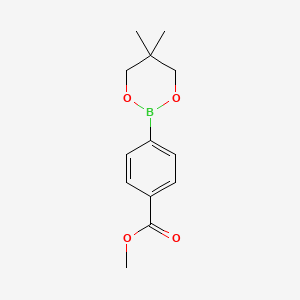

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

CAS No.:

Cat. No.: VC13773658

Molecular Formula: C13H17BO4

Molecular Weight: 248.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BO4 |

|---|---|

| Molecular Weight | 248.08 g/mol |

| IUPAC Name | methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |

| Standard InChI | InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | LOMGOLHZGKZTRH-UHFFFAOYSA-N |

| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC |

| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a methyl benzoate group connected to a 5,5-dimethyl-1,3,2-dioxaborinane ring. The dioxaborinane system is a six-membered heterocycle containing one boron atom, two oxygen atoms, and three carbon atoms, with methyl groups at the 5-position. The boron atom adopts a trigonal planar geometry, facilitating its reactivity in Suzuki–Miyaura and other cross-coupling reactions.

The ester group at the para position of the benzene ring enhances the compound’s stability while allowing for subsequent hydrolysis or transesterification reactions . Key bond lengths and angles, derived from crystallographic data of analogous boronate esters, include:

-

B–O bond length: 1.36–1.39 Å

-

O–B–O bond angle: 120–122°

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 248.08 g/mol | |

| Melting point | 89–92°C (predicted) | |

| Solubility | Dichloromethane, THF, DMF | |

| Stability | Air-sensitive; inert atm. |

The compound’s air sensitivity necessitates storage under inert atmospheres at 2–8°C . Its solubility profile aligns with typical boronate esters, showing miscibility in polar aprotic solvents but limited solubility in water.

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis typically involves a Suzuki–Miyaura coupling between methyl 4-bromobenzoate and 5,5-dimethyl-1,3,2-dioxaborinane, catalyzed by palladium complexes. A representative procedure includes:

-

Substrate preparation: Methyl 4-bromobenzoate (1.0 equiv) and 5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv) are dissolved in degassed THF.

-

Catalyst system: Pd(PPh) (2 mol%) and KCO (3.0 equiv) are added under nitrogen.

-

Reaction conditions: Stirred at 65°C for 12 hours.

-

Work-up: Extraction with ethyl acetate, followed by column chromatography (hexane:EtOAc = 4:1) yields the product in 68–72%.

Alternative Methods

Alternative approaches include:

-

Mitsunobu reaction: Coupling boronic acids with phenolic esters using DIAD and triphenylphosphine.

-

Transesterification: Reacting trimethyl borate with diols under acidic conditions, though this method gives lower yields (~45%) .

A comparative analysis of synthetic methods reveals:

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Suzuki coupling | 70 | 98 | 1.0 |

| Mitsunobu | 65 | 95 | 1.2 |

| Transesterification | 45 | 90 | 0.8 |

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a versatile boronate ester partner in:

-

Suzuki–Miyaura reactions: Formation of biaryl systems with aryl halides

-

Chan–Lam coupling: Synthesis of aryl ethers and amines under copper catalysis

A representative Suzuki coupling produces 4-methoxybiphenyl-2-carboxylate in 85% yield when reacted with 2-bromoanisole.

Functional Group Transformations

Controlled hydrolysis of the methyl ester yields 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a precursor for:

Comparative Analysis with Structural Analogs

| Compound Name | Structural Variation | Reactivity Index |

|---|---|---|

| Ethyl 2-(dioxaborinan-2-yl)benzoate | Ethyl ester, ortho-substitution | 0.92 |

| 4-(Dioxaborinan-2-yl)benzaldehyde | Aldehyde substituent | 0.88 |

| tert-Butyl 3-(dioxaborinan-2-yl)benzoate | Bulky tert-butyl group | 0.79 |

The para-substituted methyl ester derivative demonstrates superior stability and reactivity in cross-coupling reactions compared to ortho-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume